Cas no 2416229-24-6 (2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid)

2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-7542711
- 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
- 2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 2416229-24-6
-
- インチ: 1S/C20H19NO3/c22-19(16-5-4-13-2-1-3-14(13)10-16)21-9-8-15-11-17(20(23)24)6-7-18(15)12-21/h4-7,10-11H,1-3,8-9,12H2,(H,23,24)
- InChIKey: DJYHFVMGOQEJME-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC2CCCC=2C=1)N1CC2C=CC(C(=O)O)=CC=2CC1
計算された属性
- せいみつぶんしりょう: 321.13649347g/mol
- どういたいしつりょう: 321.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7542711-0.05g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 0.05g |
$245.0 | 2025-02-24 | |
Enamine | EN300-7542711-5.0g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 5.0g |
$3065.0 | 2025-02-24 | |
Enamine | EN300-7542711-0.25g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 0.25g |
$524.0 | 2025-02-24 | |
Enamine | EN300-7542711-0.1g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 0.1g |
$366.0 | 2025-02-24 | |
1PlusChem | 1P028864-500mg |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 500mg |
$1081.00 | 2024-05-22 | |
Aaron | AR0288EG-1g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 1g |
$1479.00 | 2023-12-15 | |
Aaron | AR0288EG-100mg |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 100mg |
$529.00 | 2023-12-15 | |
Aaron | AR0288EG-500mg |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 500mg |
$1158.00 | 2023-12-15 | |
1PlusChem | 1P028864-1g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 1g |
$1369.00 | 2024-05-22 | |
Enamine | EN300-7542711-10.0g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 10.0g |
$4545.0 | 2025-02-24 |
2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acidに関する追加情報
Chemical Compound: 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic Acid (CAS No. 2416229-24-6)
The compound 2-(2,3-dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid (CAS No. 2416229-24-6) is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and structural versatility. The molecule's structure comprises a carboxylic acid group attached to a dihydroisoquinoline moiety, which is further connected to a dihydroindene ring through a carbonyl group. This unique architecture makes it a subject of interest for researchers exploring novel drug candidates and advanced materials.
Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The dihydroisoquinoline core of this compound has been shown to exhibit promising antiproliferative activity against various cancer cell lines. Additionally, the presence of the dihydroindene group introduces flexibility into the molecule, enhancing its ability to interact with biological targets. These findings underscore the potential of this compound as a lead molecule for further optimization in therapeutic applications.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and cyclization. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the isoquinoline framework. Researchers have also explored the use of microwave-assisted synthesis to improve reaction efficiency and yield. These advancements in synthetic methodology have made it easier to access this compound for further studies.
The structural features of this compound also make it an attractive candidate for materials science applications. The conjugated system within the molecule can potentially be exploited for optoelectronic devices, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. Initial investigations into its electronic properties have revealed favorable charge transport characteristics, suggesting its potential as a building block for advanced materials.
Moreover, computational studies have provided insights into the molecular interactions and stability of this compound. Density functional theory (DFT) calculations have been employed to study the electronic structure and reactivity of the molecule. These studies have revealed that the carbonyl group plays a crucial role in modulating the electronic properties of the compound, which could be harnessed for designing more efficient catalysts or sensors.
In conclusion, the compound 2-(2,3-dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid represents a valuable addition to the library of isoquinoline derivatives with diverse applications in chemistry and pharmacology. Its unique structure and promising biological activity make it an ideal candidate for further research and development in both therapeutic and materials science domains.
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